molecular formula C5H5N5 B1664047 2-Aminopurine CAS No. 452-06-2

2-Aminopurine

Cat. No.: B1664047
CAS No.: 452-06-2
M. Wt: 135.13 g/mol
InChI Key: MWBWWFOAEOYUST-UHFFFAOYSA-N
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Description

2-Aminopurine is a purine analog of guanine and adenine. It is a fluorescent molecular marker widely used in nucleic acid research. This compound can pair with thymine as an adenine-analogue and with cytosine as a guanine-analogue, making it a valuable tool in mutagenesis studies .

Mechanism of Action

Target of Action

2-Aminopurine (2AP) primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays an integral role in the regulation of the eukaryotic cell cycle . It is critically associated with tumor growth, particularly in breast cancer progression .

Mode of Action

2AP is a purine analog of guanine and adenine and is a fluorescent molecular marker used in nucleic acid research . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . This compound interacts with its target, CDK2, by binding to the ATP binding site of CDK2 . This interaction results in the inhibition of CDK2, thereby affecting cell cycle regulation .

Biochemical Pathways

2AP and its derivatives play a significant role in the biochemical pathways of purine and nucleic acid metabolism . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . The introduction of polar substitution at the C-6 position of purine, as seen in some 2AP derivatives, has been found to be beneficial for CDK2 inhibition .

Pharmacokinetics

It’s known that 2ap is used in the laboratory for mutagenesis , indicating that it can be absorbed and distributed in a biological system. More research is needed to fully understand the ADME properties of 2AP and their impact on its bioavailability.

Result of Action

The primary result of 2AP’s action is the inhibition of CDK2, which can affect cell cycle regulation and potentially slow tumor growth . As a fluorescent molecular marker, 2AP is also used to probe DNA structure and dynamics . Changes in 2AP fluorescence can report on conformational changes in the DNA substrate that occur during the course of the reaction .

Action Environment

The action, efficacy, and stability of 2AP can be influenced by various environmental factors. For instance, the fluorescence of 2AP is strongly quenched within the structure of double-stranded DNA, but is enhanced if the base stacking or base pairing is perturbed . Moreover, the fluorescence of 2AP shows a pronounced, characteristic response to base flipping . These characteristics suggest that the local environment within a DNA strand can significantly influence the action of 2AP.

Biochemical Analysis

Biochemical Properties

2-Aminopurine, being an analog to adenine, pairs with thymine by two hydrogen bonds . After a tautomeric shift due to protonation, it can form a pair with cytosine . Therefore, this compound can induce base pair transition from A=T to G=C in subsequent replication cycles . It is also used as a marker to determine the activity of some enzymes involved .

Cellular Effects

This compound is a fluorescent probe of DNA structure and the perturbation of that structure by interaction with enzymes and other molecules . It is used in highly sensitive assays to determine kinetic parameters for DNA polymerase catalyzed reactions, including exonucleolytic proofreading and nucleotide binding and incorporation .

Molecular Mechanism

This compound, after a tautomeric shift due to protonation, can form a pair with cytosine . Therefore, this compound can induce base pair transition from A=T to G=C in subsequent replication cycles . This mechanism of action allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The fluorescence of this compound is used in highly sensitive assays to determine kinetic parameters for DNA polymerase catalyzed reactions . Changes in this compound fluorescence can be used to report on conformational changes in the DNA substrate that occur during the course of the reaction .

Metabolic Pathways

This compound and its derivatives represent an important structural element for the creation of antagonists of nucleic acid monomers and their precursors . It is an intermediate in the biochemical pathways of purine and nucleic acid metabolism .

Transport and Distribution

Given its role as a fluorescent probe of DNA structure, it is likely that it interacts with DNA and enzymes within the cell .

Subcellular Localization

Given its role in DNA structure and interactions, it is likely localized in the nucleus where it interacts with DNA and enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into this compound . Another method includes the synthesis of this compound riboside starting with the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopurine undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced under specific conditions to yield reduced forms.

    Substitution: Participates in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.

    Reduction: Raney nickel or other reducing agents.

    Substitution: Halogenated compounds and appropriate catalysts.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often used in further chemical or biological studies .

Scientific Research Applications

2-Aminopurine is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to pair with both thymine and cytosine, its strong fluorescence, and its utility in studying DNA and RNA dynamics. Its versatility in mutagenesis and as a fluorescent probe sets it apart from other nucleic acid analogs.

Properties

IUPAC Name

7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
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URL https://comptox.epa.gov/dashboard/DTXSID40196416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
Source CAS Common Chemistry
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Record name 2-Aminopurine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129
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Record name 2-Aminopurine
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Record name 1H-purin-2-amine
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Record name 2-AMINOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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